molecular formula C13H12N4 B2595982 N-(pyridin-3-ylmethyl)-2H-indazol-6-amine CAS No. 1157551-45-5

N-(pyridin-3-ylmethyl)-2H-indazol-6-amine

Cat. No.: B2595982
CAS No.: 1157551-45-5
M. Wt: 224.267
InChI Key: MODCDMXXWXCGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyridin-3-ylmethyl)-2H-indazol-6-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring attached to an indazole moiety, which contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-2H-indazol-6-amine typically involves the reaction of 3-(pyridin-3-ylmethyl)aniline with appropriate reagents under controlled conditions. One common method includes the use of a cyclization reaction where the aniline derivative undergoes intramolecular cyclization to form the indazole ring. The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-2H-indazol-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or indazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include H2O2 and KMnO4, typically used in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: NaBH4 and LiAlH4 are used in solvents like ethanol or tetrahydrofuran (THF) under controlled temperatures.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridine or indazole compounds.

Scientific Research Applications

N-(pyridin-3-ylmethyl)-2H-indazol-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-2H-indazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)-2H-indazol-6-amine
  • N-(pyridin-4-ylmethyl)-2H-indazol-6-amine
  • N-(pyridin-3-ylmethyl)-2H-indazol-5-amine

Uniqueness

N-(pyridin-3-ylmethyl)-2H-indazol-6-amine is unique due to its specific substitution pattern on the pyridine and indazole rings, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject of study in medicinal chemistry and related fields .

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-2-10(7-14-5-1)8-15-12-4-3-11-9-16-17-13(11)6-12/h1-7,9,15H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODCDMXXWXCGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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